Di-tert-butyl piperazine-1,4-dicarboxylate
Overview
Description
Di-tert-butyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4 . It has a molecular weight of 286.37 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 353.3±17.0 °C at 760 mmHg . The compound has a molar refractivity of 75.2±0.3 cm3 . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
- Derivatives of N-Boc piperazine, including tert-butyl piperazine-1-carboxylate derivatives, have been synthesized and characterized. Their structures were confirmed by spectroscopic studies and X-ray diffraction analysis, showing linear or L-shaped molecular forms. These derivatives demonstrate moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structures and Properties
- Research has developed methods for preparing specific piperazine derivatives, including 6,6'-[piperazine-1,4-diylbis(methylene)]bis derivatives. These involve stages like aminoalkylation by Mannich reaction followed by oxidation, with structures confirmed by X-ray diffraction (XRD) analysis (Sayapin et al., 2016).
Biological Evaluation
- Tert-butyl piperazine-1-carboxylate derivatives have been evaluated for biological activities. These compounds, synthesized through various reactions, have been tested for their antibacterial and anthelmintic activities, displaying varying levels of effectiveness (Sanjeevarayappa et al., 2015).
Chemical Interactions and Crystal Packing
- Studies on piperazine derivatives have also focused on their intermolecular interactions and crystal packing, using techniques like Hirshfeld surface analysis and fingerprint plots. These analyses provide insights into the molecular architecture and chemical properties of these compounds (Gumireddy et al., 2021).
Application in Fuel Stabilization
- Certain piperazine derivatives have been studied for their potential in stabilizing diesel fuel. They have been used in combination with metal deactivators to enhance the fuel's stability and reduce corrosiveness, demonstrating their utility in industrial applications (Koshelev et al., 1996).
Corrosion Inhibition
- Piperazine derivatives have been investigated for their role in corrosion inhibition. Studies have shown that compounds like tert-butyl piperazine-1-carboxylate can effectively protect metal surfaces from corrosion, especially in acidic environments. This highlights their potential use in industrial maintenance and protection (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm these predictions.
Action Environment
It is recommended that the compound be stored in a dry, room temperature environment .
Properties
IUPAC Name |
ditert-butyl piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337995 | |
Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76535-75-6 | |
Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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